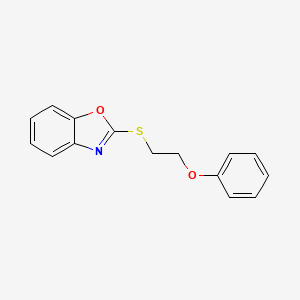

2-(2-Phenoxyethylsulfanyl)-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Phenoxyethylsulfanyl)-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features a phenoxyethylsulfanyl group attached to the benzoxazole core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenoxyethylsulfanyl)-1,3-benzoxazole typically involves the reaction of 2-mercaptobenzoxazole with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenoxyethylsulfanyl)-1,3-benzoxazole can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Substitution Products: Compounds with different nucleophiles replacing the phenoxy group.

Scientific Research Applications

2-(2-Phenoxyethylsulfanyl)-1,3-benzoxazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyethylsulfanyl)-1,3-benzoxazole is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

2-Phenylbenzoxazole: Another benzoxazole derivative with a phenyl group instead of a phenoxyethylsulfanyl group.

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole: Similar structure but with a benzothiazole core instead of benzoxazole.

Uniqueness

2-(2-Phenoxyethylsulfanyl)-1,3-benzoxazole is unique due to the presence of both the phenoxyethylsulfanyl group and the benzoxazole core. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.

Biological Activity

The compound 2-(2-Phenoxyethylsulfanyl)-1,3-benzoxazole has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Structure

This compound features a benzoxazole core with a phenoxyethylsulfanyl substituent. This unique structure is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Benzoxazole Ring : This can be achieved through the condensation of ortho-aminophenols with appropriate aldehydes or isocyanates.

- Introduction of the Phenoxyethylsulfanyl Group : This step often employs nucleophilic substitution reactions where phenoxyethyl sulfide is reacted with the benzoxazole precursor.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For example, studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways, leading to programmed cell death.

Quorum Sensing Inhibition

Recent investigations into quorum sensing inhibition have revealed that derivatives of benzoxazole, including this compound, can disrupt communication among bacterial populations. In particular, studies have noted a significant reduction in biofilm formation at sub-inhibitory concentrations, suggesting potential applications in combating biofilm-associated infections.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Pseudomonas aeruginosa. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL, effectively reducing biofilm formation by up to 76.6% without affecting bacterial growth directly .

Study 2: Anticancer Mechanisms

In another investigation focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. The findings revealed that at concentrations above 50 μM, there was a notable increase in apoptotic markers and a decrease in cell viability by over 70% after 48 hours .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial survival and proliferation.

- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death.

- Disruption of Quorum Sensing : By interfering with signal molecules involved in bacterial communication, it reduces virulence factors and biofilm formation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Benzoxazole core with phenoxyethyl sulfide | Antimicrobial; anticancer |

| 4-Methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide | Contains pyridinyl sulfide | Anticancer; coordination chemistry |

| 4-Fluorosulfonyloxyphenylbenzoxazole | Fluorosulfate group on benzene ring | Potentially high reactivity |

Properties

IUPAC Name |

2-(2-phenoxyethylsulfanyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-2-6-12(7-3-1)17-10-11-19-15-16-13-8-4-5-9-14(13)18-15/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFYCZWIQDMUQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.